6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one
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Overview
Description
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities. This particular compound features a bromine atom at the 6th position, a methoxy group at the 7th position, and a methyl group at the 2nd position on the quinazolinone core. These structural modifications can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4(3H)-quinazolinone, bromine, and methanol.
Bromination: The bromination of 2-methyl-4(3H)-quinazolinone is carried out using bromine in an appropriate solvent, such as acetic acid, at a controlled temperature to introduce the bromine atom at the 6th position.
Methoxylation: The methoxylation step involves the reaction of the brominated intermediate with methanol in the presence of a base, such as sodium methoxide, to introduce the methoxy group at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as amines or thiols in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions can be used for hydrolysis reactions.
Major Products
Substitution: Substituted quinazolinone derivatives with various functional groups.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with different oxidation states.
Hydrolysis: Hydroxyl derivatives of the original compound.
Scientific Research Applications
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one depends on its specific biological target. For example:
Anticancer Activity: The compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation and survival.
Antimicrobial Activity: It may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes in microorganisms.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or modulate immune cell function.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylquinazolin-4(3H)-one: Lacks the methoxy group at the 7th position.
7-Methoxy-2-methylquinazolin-4(3H)-one: Lacks the bromine atom at the 6th position.
6-Bromo-7-methoxyquinazolin-4(3H)-one: Lacks the methyl group at the 2nd position.
Uniqueness
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one is unique due to the presence of all three substituents (bromine, methoxy, and methyl) on the quinazolinone core. This unique combination of substituents can result in distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
6-bromo-7-methoxy-2-methyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-12-8-4-9(15-2)7(11)3-6(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDBTOMTQCSLRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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